3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzylthio and methoxyphenyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with benzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The benzylthio and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted triazole derivatives with modified benzylthio or methoxyphenyl groups.
Scientific Research Applications
3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate enzyme inhibition and receptor binding activities.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The triazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(benzylthio)-4-methoxyphenyl)methanol
- 2-methoxyphenyl isocyanate
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
3-(benzylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to the presence of both benzylthio and methoxyphenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-benzylsulfanyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-16(19-18-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJONTNYQQWZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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